molecular formula C26H20FN3OS B2872115 2-((4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034315-78-9

2-((4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2872115
CAS No.: 2034315-78-9
M. Wt: 441.52
InChI Key: CPMBMNAODRAVGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the availability of starting materials and the desired route of synthesis. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The pyrrolopyrimidine core is a bicyclic structure, and the various substituents (phenyl, m-tolyl, and 4-fluorobenzylthio) will add further complexity. The exact three-dimensional structure would depend on the specific arrangement of these groups in space .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrrolopyrimidine core might undergo reactions typical of heterocyclic compounds, while the phenyl and m-tolyl groups might participate in reactions typical of aromatic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, its stability might be influenced by the stability of the pyrrolopyrimidine core, and so on .

Scientific Research Applications

Microwave-Assisted Synthesis and Anticancer Activity

Researchers have developed efficient and rapid synthesis methods under microwave-irradiation for fluorinated coumarin-pyrimidine hybrids, demonstrating significant anticancer activity against human cancer cell lines, including lung carcinoma and adenocarcinoma mammary gland. These compounds exhibited cytotoxicity with IC50 values less than 10 µM, suggesting their potential as potent anticancer agents. Among these, certain compounds showed activity comparable or superior to the standard drug Cisplatin, indicating their promise in cancer therapy (Hosamani, Reddy, & Devarajegowda, 2015).

Antitubercular Agents and DNA Cleavage

Another study focused on the synthesis of benzocoumarin-pyrimidine hybrids, which were evaluated for their antitubercular activity. These compounds displayed potent antitubercular activity with minimal cytotoxicity, highlighting their potential as new antitubercular agents. DNA cleavage studies further supported their mechanism of action, presenting them as candidates for further investigation in the search for effective antitubercular therapies (Reddy, Hosamani, & Devarajegowda, 2015).

Synthesis and Antiprotozoal Activity

The diversity in the structural modification of pyrimidine derivatives has also been explored for antiprotozoal activities. Novel synthesis approaches under microwave irradiation have led to the creation of compounds with potential biological activities, including antiprotozoal properties. This underscores the significance of the pyrimidine scaffold in developing therapeutics against protozoal infections, opening new avenues for drug discovery (Han et al., 2009).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug or a pesticide, for example, its mechanism of action would depend on its specific interactions with biological targets .

Safety and Hazards

Without specific experimental data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate precautions should be taken when handling it to minimize risk .

Future Directions

The study and application of this compound could be a potential area of research, given its complex structure and the presence of several functional groups. It could be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3OS/c1-17-6-5-9-21(14-17)30-25(31)24-23(22(15-28-24)19-7-3-2-4-8-19)29-26(30)32-16-18-10-12-20(27)13-11-18/h2-15,28H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMBMNAODRAVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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